Product packaging for 1-Benzylcyclopropane-1-carboxylic acid(Cat. No.:CAS No. 27356-91-8)

1-Benzylcyclopropane-1-carboxylic acid

Cat. No.: B1332366
CAS No.: 27356-91-8
M. Wt: 176.21 g/mol
InChI Key: PRZXHBOMTVGLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzylcyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H12O2 . It features a cyclopropane ring substituted with a benzyl group and a carboxylic acid functional group at the same carbon atom, a structure that is of significant interest in medicinal and synthetic chemistry. The compound's structure is defined by the SMILES notation C1CC1(CC2=CC=CC=C2)C(=O)O and the InChI key PRZXHBOMTVGLPB-UHFFFAOYSA-N . While a related stereoisomer, rac-(1r,2s)-2-benzylcyclopropane-1-carboxylic acid, is also documented with the same molecular formula, the distinct stereochemistry results in different physical properties and biological interactions . Cyclopropane-containing scaffolds are valuable in chemical synthesis and drug discovery for their potential to modulate biological activity and molecular properties. This product is intended for research and development purposes strictly. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1332366 1-Benzylcyclopropane-1-carboxylic acid CAS No. 27356-91-8

Properties

IUPAC Name

1-benzylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXHBOMTVGLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340211
Record name 1-Benzylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-91-8
Record name 1-Benzylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Benzylcyclopropane 1 Carboxylic Acid

Cyclopropane (B1198618) Ring Formation Strategies

The construction of the three-membered carbocyclic ring is a pivotal step in the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. Various methodologies can be employed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Carbene Additions to Olefins

A powerful and widely used method for constructing cyclopropane rings is the addition of a carbene or carbenoid to an alkene. openstax.orglibretexts.org For the synthesis of a precursor to this compound, this strategy would involve the reaction of a suitable carbene with an appropriately substituted olefin, such as 3-benzyl-2-propenoic acid or its ester derivative.

Carbenes are neutral, divalent carbon species that are highly reactive and typically generated in situ. openstax.org The reaction with an alkene is a cycloaddition that proceeds in a single step. openstax.org A common method for generating carbenes is from diazo compounds upon exposure to heat, light, or a metal catalyst. libretexts.org Another approach involves the alpha-elimination of a haloform, like chloroform, using a strong base. openstax.orglibretexts.org

The Simmons-Smith reaction is a notable carbenoid-based method that utilizes diiodomethane (B129776) and a zinc-copper couple to form (iodomethyl)zinc iodide (ICH₂ZnI). openstax.org This carbenoid transfers a methylene (B1212753) (CH₂) group to an alkene stereospecifically, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org

Method Carbene/Carbenoid Source Typical Reagents Key Features
Diazomethane (B1218177) Method Methylene (CH₂)CH₂N₂, hv or Δ or CuDriven by the formation of stable N₂ gas. libretexts.org
Haloform Method Dichlorocarbene (:CCl₂)CHCl₃, KOHGenerates dihalocyclopropanes. openstax.orglibretexts.org
Simmons-Smith Carbenoid (ICH₂ZnI)CH₂I₂, Zn-CuStereospecific; effective for non-halogenated cyclopropanes. openstax.org

Intramolecular Cyclizations

Intramolecular cyclization provides an alternative and effective route to the cyclopropane ring system. This approach involves forming the three-membered ring by creating a new carbon-carbon bond within a single molecule. A common strategy is the intramolecular nucleophilic substitution of a leaving group by a carbanion.

For the synthesis of this compound, a relevant precursor is benzylacetonitrile (also known as 2-phenylacetonitrile). This starting material can undergo a cyclopropanation reaction with 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a strong base. nih.gov The base deprotonates the carbon alpha to both the phenyl group and the nitrile, generating a carbanion. This carbanion then acts as a nucleophile, displacing the halide ions in a sequential alkylation process to form the cyclopropane ring. The resulting 1-benzylcyclopropane-1-carbonitrile can then be hydrolyzed to the desired carboxylic acid. nih.gov

This method is advantageous as it builds the quaternary carbon center and the cyclopropane ring in a single key step, starting from commercially available materials. nih.gov

Spiroannulation Approaches

Spiroannulation strategies involve the formation of a spirocyclic system where two rings share a single atom. While not a direct route to this compound itself, these approaches are fundamental in cyclopropane synthesis and can generate structurally related spiro-compounds. The principles of spiroannulation often involve an intramolecular reaction where a cyclic precursor is used. For instance, the reaction of a carbene with a double bond contained within a ring system would lead to a spiro-fused cyclopropane. While specific examples leading directly to the target molecule are not prevalent, the underlying chemical principles of forming cyclopropanes adjacent to existing ring structures are relevant to advanced organic synthesis.

Carboxylic Acid Functional Group Installation

The introduction of the carboxylic acid group is the final key transformation in many synthetic routes to this compound. This can be achieved either by installing it from a precursor nitrile or by oxidizing a corresponding primary alcohol or aldehyde.

Oxidation of Primary Alcohols and Aldehydes

The oxidation of a primary alcohol, such as (1-benzylcyclopropyl)methanol (B2579159), or the corresponding aldehyde, presents a reliable method for installing the carboxylic acid functionality. A variety of oxidizing agents can be employed for this transformation. libretexts.orgresearchgate.net

A classic and effective method is the Jones oxidation, which uses chromium trioxide (CrO₃) in aqueous sulfuric acid. researchgate.net Other common reagents include potassium dichromate(VI) mixed with dilute sulfuric acid. libretexts.org To ensure the reaction proceeds fully to the carboxylic acid and not just the intermediate aldehyde, the reaction is often carried out by heating under reflux with an excess of the oxidizing agent. libretexts.org

More modern and milder methods are also available, which are often necessary for complex molecules with sensitive functional groups. nih.govorganic-chemistry.org These can include catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov

Oxidizing Agent Typical Conditions Notes
Potassium Dichromate(VI) K₂Cr₂O₇, H₂SO₄, heatStrong oxidant; reaction mixture turns from orange to green. libretexts.org
Chromium Trioxide (Jones) CrO₃, H₂SO₄, acetoneEfficient for converting primary alcohols to carboxylic acids. researchgate.net
TEMPO/NaOCl Catalytic TEMPO, NaOClMilder conditions, suitable for sensitive substrates. nih.gov
Periodic Acid H₅IO₆ with catalytic CrO₃Can give excellent yields in wet acetonitrile (B52724). organic-chemistry.org

Hydrolysis of Nitriles and other Carboxylic Acid Derivatives

The hydrolysis of a nitrile (a compound containing a -C≡N group) is a common and direct method for preparing carboxylic acids. chemguide.co.uklibretexts.org As mentioned in section 2.1.2, a key intermediate in the synthesis of the target molecule is 1-benzylcyclopropane-1-carbonitrile. This nitrile can be converted to this compound through hydrolysis under either acidic or basic conditions. chemguide.co.ukyoutube.com

Acidic Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate to yield the free carboxylic acid and an ammonium (B1175870) salt. youtube.com

Alkaline Hydrolysis : The nitrile is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uklibretexts.org This initially produces the salt of the carboxylic acid (e.g., sodium 1-benzylcyclopropane-1-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.org

This two-step sequence of cyclopropanation followed by nitrile hydrolysis provides a robust pathway to the target compound. nih.gov

Carboxylation of Organometallic Reagents (e.g., Grignard or Organolithium)

A significant method for the synthesis of carboxylic acids involves the carboxylation of organometallic reagents. libretexts.org This approach is particularly useful for creating a new carbon-carbon bond and introducing a carboxyl group in a single step. The synthesis of this compound via this route would typically begin with the formation of a corresponding Grignard or organolithium reagent, followed by its reaction with carbon dioxide.

The process commences with the preparation of an organomagnesium halide (Grignard reagent) from 1-benzyl-1-halocyclopropane in an anhydrous ether solvent, such as diethyl ether. This reagent, which can be represented as having a carbanionic character, is a potent nucleophile. ucalgary.ca The subsequent step is the carboxylation, which is commonly achieved by bubbling dry carbon dioxide gas through the Grignard reagent solution or by pouring the solution over crushed solid carbon dioxide (dry ice). libretexts.orgucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule. ucalgary.ca

This nucleophilic addition reaction forms a halomagnesium carboxylate, a salt of the carboxylic acid. libretexts.org This intermediate is typically not isolated. ucalgary.ca The final step is the hydrolysis of this salt by treatment with an aqueous strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and yield the final this compound. libretexts.org

A primary limitation of this method is the high reactivity of the organometallic intermediate, which is a very strong base. ucalgary.ca This reactivity makes the method incompatible with any acidic protons in the molecule, such as those from hydroxyl or amine groups. libretexts.org Therefore, any such functional groups on the benzyl (B1604629) ring would need to be protected before the Grignard reagent is formed. The reaction is also exothermic, and temperature control may be necessary to prevent side reactions. google.com

Table 1: Key Stages in the Grignard Carboxylation Synthesis
StageDescriptionKey ReagentsTypical Conditions
1. Reagent FormationPreparation of the Grignard reagent from a halo-precursor.1-Benzyl-1-halocyclopropane, Magnesium (Mg)Anhydrous diethyl ether or THF
2. CarboxylationNucleophilic attack of the Grignard reagent on carbon dioxide.Carbon Dioxide (CO2), solid or gasLow temperature (e.g., -78 °C with dry ice)
3. ProtonationHydrolysis of the intermediate magnesium salt to the final acid.Aqueous acid (e.g., HCl, H2SO4)Acidic work-up at room temperature

Benzyl Moiety Introduction and Functionalization

The synthesis of this compound can be approached by either forming the cyclopropane ring on a benzyl-containing precursor or by adding the benzyl group to an existing cyclopropane scaffold.

One effective strategy involves the alkylation of a cyclopropane precursor that already contains the carboxyl group or a group that can be readily converted to it, such as a nitrile. A common method is the alkylation of the dianion of cyclopropanecarboxylic acid. arkat-usa.org This process involves treating cyclopropanecarboxylic acid with two equivalents of a strong base, like lithium diisopropylamide (LDA), at low temperatures to form a dianion. This dianion can then react as a nucleophile with a benzyl halide, such as benzyl bromide, to introduce the benzyl group at the 1-position.

Alternatively, a highly efficient route involves the α-alkylation of a compound like phenylacetonitrile (B145931) with 1,2-dibromoethane. nih.gov In this case, the benzyl group is present from the start. A strong base, such as 50% aqueous sodium hydroxide, is used to deprotonate the carbon alpha to both the phenyl ring and the nitrile group. This carbanion then undergoes a tandem alkylation and cyclization with 1,2-dibromoethane to form 1-benzylcyclopropane-1-carbonitrile. nih.gov The efficiency of this reaction can be significantly improved by using a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), which facilitates the reaction between the aqueous base and the organic substrate. nih.gov The resulting nitrile is then hydrolyzed to the desired carboxylic acid, often by heating with a strong acid like concentrated hydrochloric acid. nih.gov

Table 2: Comparison of Alkylation Strategies
StrategyStarting MaterialKey ReagentsIntermediateAdvantages
Alkylation of Cyclopropane PrecursorCyclopropanecarboxylic acidLDA, Benzyl bromideDianion of cyclopropanecarboxylic acidDirect benzylation of the cyclopropane ring.
Cyclization of Benzyl PrecursorPhenylacetonitrile1,2-Dibromoethane, NaOH, TBAB1-Benzylcyclopropane-1-carbonitrileHigh yields, use of phase-transfer catalysis. nih.gov

Functionalization of the benzyl moiety is typically achieved by performing electrophilic aromatic substitution reactions on a suitable precursor before the cyclopropane ring is constructed. For instance, substituted 2-phenylacetonitrile (B1602554) derivatives can be used as starting materials in the phase-transfer catalyzed cyclopropanation reaction mentioned previously. nih.gov

By starting with a para- or ortho-substituted phenylacetonitrile, one can synthesize the corresponding substituted this compound. This approach avoids potential complications and side reactions that might occur if substitution were attempted on the final product, where the cyclopropyl (B3062369) and carboxylic acid groups could influence the regioselectivity of the reaction or be sensitive to the reaction conditions. Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be applied to the phenylacetonitrile starting material to generate a wide variety of substituted analogues.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of this compound and its derivatives can be controlled through various selective strategies.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the synthesis involving the hydrolysis of 1-benzylcyclopropane-1-carbonitrile, the reaction conditions must be chosen carefully to convert the nitrile into a carboxylic acid without affecting potential substituents on the aromatic ring. nih.gov Similarly, when using the Grignard method, the organometallic reagent's formation is chemoselective, as it will react with any acidic protons present in the molecule, necessitating the use of protecting groups for functions like alcohols or phenols. libretexts.org

Regioselectivity : This is crucial when performing aromatic substitutions on the benzyl group. The directing effects of the substituent already present on the phenylacetonitrile precursor will determine the position (ortho, meta, or para) of the incoming electrophile. For example, starting with 4-methoxyphenylacetonitrile (B141487) would lead to substitution at the positions ortho to the methoxy (B1213986) group.

Stereoselectivity : The parent compound, this compound, is achiral. However, if substituents are introduced at the 2- or 3-positions of the cyclopropane ring, stereoisomers (enantiomers and diastereomers) become possible. Achieving stereoselectivity would then be paramount. Synthetic methods for creating chiral cyclopropanes often rely on stereoselective reactions such as the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, where the facial selectivity is controlled by existing stereocenters. doi.org Although not directly applied to the title compound, these principles would be essential for synthesizing its chiral derivatives. The development of stereoselective protocols is critical for producing specific isomers for biological testing. doi.org

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. wjpmr.comunibo.it

One of the synthetic routes discussed, the α-alkylation of phenylacetonitrile using a phase-transfer catalyst, incorporates several green aspects. nih.gov The use of concentrated aqueous sodium hydroxide as a base is less hazardous than alternatives like sodium amide in liquid ammonia. orgsyn.org Furthermore, employing water as a solvent, even in a biphasic system, is preferable to many volatile organic solvents. nih.gov Phase-transfer catalysis itself is a green technique as it can enhance reaction rates and eliminate the need for harsh, anhydrous conditions. orgsyn.org

The Grignard synthesis route can also be viewed through a green chemistry lens. The use of carbon dioxide, a readily available, non-toxic, and renewable C1 feedstock, is a prime example of atom economy and carbon utilization. researchgate.net Innovations such as using continuous flow reactors for carboxylation can improve the safety and efficiency of handling both the Grignard reagent and gaseous CO2. researchgate.net

Further green improvements could involve exploring solvent-free reaction conditions or the use of microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods. wjpmr.com A comprehensive green chemistry assessment would evaluate each synthetic pathway based on metrics like atom economy, process mass intensity (PMI), and the environmental impact of all reagents and solvents used. unibo.it

Table 3: Green Chemistry Evaluation of Synthetic Routes
Synthetic RouteGreen Chemistry PrincipleApplication/Advantage
Phase-Transfer CatalysisSafer Solvents/ReagentsUses aqueous NaOH instead of more hazardous bases. nih.govorgsyn.org
CatalysisPhase-transfer catalyst increases efficiency and yield. nih.gov
Grignard CarboxylationUse of Renewable FeedstocksUtilizes CO2 as a C1 building block. researchgate.net
Accident PreventionContinuous flow technology can improve safety. researchgate.net

Mechanistic Organic Chemistry of 1 Benzylcyclopropane 1 Carboxylic Acid and Its Derivatives

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a class of substitution reactions involving a nucleophile and an acyl compound. pressbooks.publibretexts.org For 1-benzylcyclopropane-1-carboxylic acid, these reactions involve the substitution of the hydroxyl group of the carboxylic acid with other nucleophiles, proceeding through a tetrahedral intermediate. pressbooks.publibretexts.orguomustansiriyah.edu.iq

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. cerritos.edumasterorganicchemistry.comathabascau.ca In the case of this compound, reaction with an alcohol (R'OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), yields the corresponding ester. masterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process. athabascau.calibretexts.org The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Chatelier's principle. masterorganicchemistry.comlibretexts.org

The key steps in the mechanism are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comlibretexts.org

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable because amines are basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.orglibretexts.org To facilitate this transformation, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.orgluxembourg-bio.com

The role of DCC is to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orgyoutube.com The mechanism for DCC coupling of this compound with a primary or secondary amine (R'R''NH) involves the following steps:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC to form an O-acylisourea intermediate, which is a highly reactive activated ester. luxembourg-bio.comcore.ac.uk

Nucleophilic attack by the amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. libretexts.orgyoutube.com

Tetrahedral intermediate formation and collapse: A tetrahedral intermediate is formed, which then collapses, leading to the formation of the amide and dicyclohexylurea (DCU), a stable and insoluble byproduct that can be easily removed by filtration. luxembourg-bio.com

An important consideration in DCC coupling, particularly with chiral amino acids, is the potential for epimerization. This can occur through the formation of an oxazolone (B7731731) intermediate. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com

Acyl halides are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in organic synthesis. masterorganicchemistry.com this compound can be converted to its corresponding acyl chloride by treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemguide.co.uk Other reagents that can be used for this transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemguide.co.uk

The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group: libretexts.orgopenstax.org

Reaction with thionyl chloride: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. libretexts.orgopenstax.orgyoutube.com

Nucleophilic attack by chloride: A chloride ion, generated in the reaction, acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite. libretexts.orglibretexts.org

Formation of the acyl chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, to give the final acyl chloride product. youtube.com The gaseous byproducts, SO₂ and HCl, are easily removed from the reaction mixture. masterorganicchemistry.com

Acid anhydrides can be synthesized from carboxylic acids through various methods. One common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. uomustansiriyah.edu.iqnih.gov For the synthesis of 1-benzylcyclopropane-1-carboxylic anhydride (B1165640), the sodium salt of this compound can be reacted with 1-benzylcyclopropane-1-carbonyl chloride.

Alternatively, symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by heating. nih.gov Another approach involves the use of coupling reagents like DCC, where in the absence of a nucleophile, the activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form the anhydride. nih.gov A more recent and efficient method involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride to promote the dehydration of carboxylic acids to their corresponding anhydrides under mild and neutral conditions. nih.gov

Reactions Involving the Cyclopropane (B1198618) Ring

The three-membered ring of cyclopropane derivatives is highly strained, which imparts unique reactivity to these molecules. beilstein-journals.orgnih.gov They can undergo ring-opening reactions under various conditions, leading to the formation of acyclic compounds. beilstein-journals.orgrsc.org

Cyclopropane derivatives can undergo ring-opening reactions through radical or ionic pathways. beilstein-journals.orgnih.gov For derivatives of this compound, these reactions can be initiated by heat, light, or chemical reagents. The presence of the benzyl (B1604629) and carboxylic acid groups can influence the regioselectivity and stereoselectivity of these reactions.

Radical ring-opening reactions can be initiated by the addition of a radical to the cyclopropane ring, leading to a cyclopropyl-substituted carbon radical that can subsequently undergo ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov

Electrophilic ring-opening can occur with reagents like benzeneselenenyl chloride, where the electrophile attacks the cyclopropane ring, leading to the formation of a carbocationic intermediate that is then trapped by a nucleophile. rsc.org The regioselectivity of the ring opening is often dictated by the stability of the resulting carbocation.

Rearrangements, such as the benzilic acid rearrangement, are typically observed in α-dicarbonyl compounds and involve a 1,2-migration. wikipedia.orgcambridge.orgorganic-chemistry.org While not directly applicable to this compound itself, derivatives containing an adjacent carbonyl group could potentially undergo similar rearrangements. For instance, if the carboxylic acid were converted to a 1,2-diketone, it could undergo a base-catalyzed rearrangement to form an α-hydroxy carboxylic acid. wikipedia.orgquora.com

Cyclopropylcarbinyl-Homoallyl Rearrangements

The cyclopropylcarbinyl cation is a significant reactive intermediate known for its facile rearrangement to a homoallyl cation. This transformation is a key mechanistic pathway for derivatives of this compound. When a carbocation is generated on the carbon adjacent to the cyclopropane ring (the cyclopropylcarbinyl position), a rapid structural reorganization can occur. This process involves the cleavage of one of the internal cyclopropane bonds (C-C) to relieve ring strain, leading to the formation of a more stable, open-chain homoallylic carbocation. nih.govrsc.org

This rearrangement is particularly relevant in reactions initiated by the departure of a leaving group from the methylene (B1212753) bridge of the benzyl group if it were functionalized, or through reactions involving the carboxylic acid group that could lead to a cationic intermediate. The stability of the resulting homoallylic cation is a crucial factor driving this rearrangement. In the context of this compound derivatives, the presence of the benzyl group can influence the stability of these cationic intermediates.

Computational studies using Density Functional Theory (DFT) have shown that cyclopropylcarbinyl cations are typically stable intermediates, whereas related bicyclobutonium structures are high-energy transition states. chemrxiv.org The rearrangement pathways include not only ring-opening to homoallylic cations but also rotations around π-bonds. chemrxiv.org The relative energies of the homoallylic cations and the activation barriers to reach them are highly dependent on the substituents. For instance, the presence of a phenyl group can significantly increase the stability of the homoallylic cation, making the rearrangement kinetically competitive with direct nucleophilic attack on the cyclopropylcarbinyl cation. chemrxiv.org This competition can lead to a mixture of products and a loss of stereoselectivity in reactions involving chiral substrates. chemrxiv.org

The rearrangement can be initiated under various conditions, including solvolysis, deamination, or acid-catalyzed reactions. nih.gov For example, treatment of a cyclopropylcarbinol with acid generates the cyclopropylcarbinyl cation, which can then undergo rearrangement before being trapped by a nucleophile. nih.gov

Influence of Cyclopropane Ring Strain on Reactivity

The cyclopropane ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity. This strain arises from two primary sources: angle strain and torsional strain. utexas.edumasterorganicchemistry.com The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to substantial angle strain. masterorganicchemistry.comwikipedia.org Additionally, the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, resulting in torsional strain. masterorganicchemistry.com

The total ring strain in cyclopropane is estimated to be approximately 28 kcal/mol (or ~117 kJ/mol). utexas.edu This stored energy weakens the C-C bonds within the ring, making them more susceptible to cleavage. utexas.edu Consequently, reactions that lead to the opening of the cyclopropane ring are thermodynamically favorable, as they release this inherent strain. nih.gov The thermodynamic driving force for ring-opening reactions is boosted by more than 100 kJ/mol due to this strain. nih.gov

In the context of this compound, the ring strain renders the molecule susceptible to various ring-opening reactions. For instance, reactions involving the formation of a cationic, radical, or anionic center adjacent to the ring can trigger ring cleavage. The relief of ring strain acts as a potent driving force for such transformations. masterorganicchemistry.com

The presence of substituents on the cyclopropane ring can further influence its reactivity. Electron-withdrawing groups, such as the carboxylic acid in this compound, can polarize the adjacent C-C bonds, making the ring susceptible to nucleophilic attack and subsequent ring opening. nih.gov Conversely, electron-donating groups can stabilize an adjacent positive charge, facilitating rearrangements like the cyclopropylcarbinyl-homoallyl rearrangement.

Table 1: Comparison of Ring Strain in Cycloalkanes
CycloalkaneRing Strain (kcal/mol)Primary Sources of Strain
Cyclopropane~28Angle Strain, Torsional Strain
Cyclobutane~26Angle Strain, Torsional Strain
Cyclopentane~6Torsional Strain
Cyclohexane (Chair)~0Negligible

Data sourced from multiple organic chemistry principles. utexas.edumasterorganicchemistry.com

Electrophilic and Radical Reactions of the Benzyl Group

The benzyl group of this compound possesses a reactive "benzylic" carbon—the carbon atom directly attached to the benzene (B151609) ring. The reactivity at this position is significantly enhanced due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. masterorganicchemistry.com

Radical Reactions: The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds. This is because the benzyl radical formed upon homolytic cleavage of a benzylic C-H bond is stabilized by delocalization of the unpaired electron into the π-system of the aromatic ring. masterorganicchemistry.com This stabilization lowers the bond dissociation energy, making the benzylic hydrogens susceptible to abstraction by radicals.

A key example of a radical reaction at the benzylic position is free-radical bromination. masterorganicchemistry.com In the presence of a radical initiator like light or heat, N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic carbon. The mechanism proceeds via a chain reaction involving the formation of a resonance-stabilized benzyl radical intermediate. masterorganicchemistry.com

Electrophilic Reactions (Oxidation): The benzylic position is also prone to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction typically proceeds to completion, converting the entire alkyl side chain, provided it has at least one benzylic hydrogen, into a carboxylic acid group. For this compound, such a reaction would be complex and could potentially lead to the formation of a dicarboxylic acid, although the cyclopropane ring itself might also be susceptible to oxidation under harsh conditions.

The mechanism of oxidation often involves the formation of intermediates where the benzylic position becomes electron-deficient, which is stabilized by the phenyl ring. The oxidation of the benzyl radical itself is a key process in the combustion and atmospheric degradation of alkylated aromatic compounds, often proceeding through a benzylperoxy radical intermediate. nih.gov

Table 2: Representative Bond Dissociation Energies (BDE)
BondBDE (kcal/mol)Significance
Primary Alkyl C-H~101High energy required for cleavage
Secondary Alkyl C-H~98.5Lower energy than primary
Tertiary Alkyl C-H~96.5Even lower energy, more reactive
Benzylic C-H~85-90Significantly lower due to resonance stabilization of the resulting radical

Data reflects general principles of radical stability. masterorganicchemistry.com

Transition State Analysis and Reaction Pathway Determination

Understanding the reactivity of this compound and its derivatives requires a detailed analysis of the transition states and potential energy surfaces of its key transformations. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanistic details. researchgate.net

For reactions involving the cyclopropane ring, such as the cyclopropylcarbinyl-homoallyl rearrangement, transition state calculations can identify the structures and energies of the transient species that connect reactants, intermediates, and products. For instance, calculations can differentiate between a classical cyclopropylcarbinyl cation and a non-classical bicyclobutonium transition state, providing insight into the degree of charge delocalization and bond breaking/formation at the peak of the energy barrier. chemrxiv.org DFT calculations have been used to determine the energy differences between various transition states in cyclopropane ring-opening reactions, helping to explain the regioselectivity of these processes. researchgate.net

In the case of electrophilic or radical reactions at the benzyl group, transition state analysis can reveal the geometry of the approach of the reacting species and the extent of bond cleavage in the rate-determining step. For solvolysis reactions of benzyl derivatives, Hammett correlations of reaction rates can provide experimental evidence about changes in the transition state structure across a series of substituted compounds. nih.gov

The determination of reaction pathways often involves mapping the potential energy surface. This allows for the identification of the lowest energy path from reactants to products, including any intermediates. For complex, multi-step reactions, this can reveal competing pathways and explain the observed product distribution. For example, in the rearrangement of cyclopropylcarbinols, computational studies have identified multiple rearrangement pathways, including ring openings and bond rotations, and have correlated the activation barriers for these pathways with the nature of the substituents on the ring. chemrxiv.org

Kinetic and Thermodynamic Considerations in Key Transformations

The rates and outcomes of reactions involving this compound are governed by both kinetic and thermodynamic principles.

Kinetic Considerations: While thermodynamics indicates whether a reaction is favorable, kinetics determines how fast it proceeds. The rate of a reaction is controlled by the activation energy (Ea or ΔG‡)—the energy barrier of the highest transition state on the reaction pathway. arxiv.org

For cyclopropane ring-opening, the activation energy can be influenced by several factors:

Substituent Effects: Electron-donating groups adjacent to the ring can stabilize cationic transition states, lowering the activation energy for rearrangement. Conversely, electron-withdrawing groups can facilitate nucleophilic attack by polarizing the ring bonds. nih.gov Kinetic studies on the ring-opening of electrophilic cyclopropanes with nucleophiles have utilized Hammett relationships to quantify these electronic effects, showing that substituents can significantly alter the second-order rate constants. nih.gov

Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically affect reaction rates. For example, acid catalysis can accelerate the formation of a cyclopropylcarbinyl cation, thereby increasing the rate of subsequent rearrangement. fau.de

The relationship between reaction kinetics and thermodynamics can be complex. A thermodynamically favorable reaction may be kinetically slow if it has a high activation barrier. In such cases, catalysis is often employed to provide a lower-energy reaction pathway. Detailed kinetic studies, involving the measurement of reaction rates under various conditions, are essential for understanding the mechanism and optimizing the synthesis of desired products from this compound and its derivatives. mdpi.com

Derivatization Chemistry and Functional Group Interconversions of 1 Benzylcyclopropane 1 Carboxylic Acid

Formation and Reactivity of Esters of 1-Benzylcyclopropane-1-carboxylic acid

Esters of this compound are significant derivatives, often synthesized to modify the parent compound's properties, such as solubility and volatility. A common method for their preparation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. britannica.commasterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general reaction for the Fischer esterification of this compound is as follows:

The reactivity of the resulting esters is characteristic of this functional group. They can undergo hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions. chemrevise.org Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a key reaction. Furthermore, esters of this compound can be reduced to primary alcohols or react with Grignard reagents to yield tertiary alcohols. britannica.comlibretexts.org

Table 1: Examples of Esterification Reactions of this compound

AlcoholCatalystProduct
Methanol (B129727)H₂SO₄Methyl 1-benzylcyclopropane-1-carboxylate
EthanolTsOHEthyl 1-benzylcyclopropane-1-carboxylate
IsopropanolH₂SO₄Isopropyl 1-benzylcyclopropane-1-carboxylate

Synthesis and Transformations of Amides derived from this compound

Amides are another important class of derivatives of this compound. The direct reaction of the carboxylic acid with an amine is generally not efficient as it tends to form a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". vanderbilt.edu A common method for amide synthesis involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. walisongo.ac.id Alternatively, coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. walisongo.ac.id

A one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride to first form the acid chloride in situ, followed by the addition of the amine. rsc.org This method is often efficient and can be applied to a wide range of amines, including sterically hindered ones. rsc.org

The general scheme for the synthesis of an amide from this compound via the acid chloride is:

The resulting amides can undergo further transformations. For instance, they can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although this is generally more difficult than ester hydrolysis. Reduction of amides, for example with lithium aluminum hydride, yields the corresponding amines.

Preparation and Applications of Acid Halides and Anhydrides of this compound

Acid halides and anhydrides are highly reactive derivatives of this compound and serve as important intermediates in the synthesis of other derivatives like esters and amides.

Acid Halides: The most common acid halides are the acid chlorides. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpressbooks.pub Thionyl chloride is a convenient reagent as the byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification of the product. mnstate.edu

The reaction with thionyl chloride proceeds as follows:

Due to their high reactivity, acid chlorides are not typically isolated in routine laboratory work unless necessary and are often used in situ for subsequent reactions. pressbooks.pub They readily react with a variety of nucleophiles, including water (to form the carboxylic acid), alcohols (to form esters), and amines (to form amides). philadelphia.edu.jo

Acid Anhydrides: Acid anhydrides of this compound can be prepared by the reaction of its acid chloride with a carboxylate salt. pressbooks.pubmasterorganicchemistry.com If the carboxylate salt is derived from this compound itself, a symmetrical anhydride (B1165640) is formed.

The formation of a symmetrical anhydride can be represented as:

Like acid halides, acid anhydrides are reactive acylating agents and can be used to synthesize esters and amides. libretexts.org Their reactivity is generally lower than that of acid chlorides, which can sometimes be advantageous for achieving greater selectivity in reactions. libretexts.org

Reductions of the Carboxylic Acid Functionality (e.g., to Alcohols or Aldehydes)

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by mild reducing agents. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for their conversion to primary alcohols. britannica.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

The reduction to (1-benzylcyclopropyl)methanol (B2579159) is shown below:

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. libretexts.org Therefore, any aldehyde formed during the reaction would be immediately reduced further to the primary alcohol. To achieve the partial reduction to an aldehyde, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an ester. libretexts.org The resulting acid chloride can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

A two-step process for the formation of 1-benzylcyclopropane-1-carbaldehyde (B15270551) is:

More recently, enzymatic methods have been developed for the one-step reduction of carboxylic acids to aldehydes, offering a more direct and often more selective alternative. nih.gov

Decarboxylation Reactions and Related Transformations

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The simple heating of many carboxylic acids does not result in decarboxylation. masterorganicchemistry.com However, certain structural features can facilitate this reaction. For instance, β-keto acids and malonic acids readily decarboxylate upon heating. masterorganicchemistry.com

For a simple carboxylic acid like this compound, decarboxylation is not a spontaneous process and requires specific, often harsh, conditions. One method for the decarboxylation of carboxylic acids is heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This reaction proceeds via the sodium salt of the carboxylic acid. libretexts.org

A potential decarboxylation reaction of this compound would yield benzylcyclopropane:

Another related transformation is the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with bromine to produce an alkyl bromide with the loss of carbon dioxide. britannica.com This reaction provides a method for shortening a carbon chain by one atom. britannica.com

Reactions with Organometallic Reagents (e.g., Organolithium additions to ketones)

The reaction of this compound and its derivatives with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful tool for forming new carbon-carbon bonds.

Reaction with the Carboxylic Acid: Organometallic reagents are strong bases. Therefore, when they react with a carboxylic acid, the initial and fastest reaction is an acid-base reaction, where the organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt and a hydrocarbon. libretexts.orgorganicchemistrytutor.com With Grignard reagents, the reaction typically stops at this stage. organicchemistrytutor.comyoutube.com However, with organolithium reagents, which are more reactive, a second equivalent can add to the carbonyl group of the carboxylate to form a geminal dianion, which upon acidic workup yields a ketone. organicchemistrytutor.comyoutube.com

Reaction with Carboxylic Acid Derivatives: To avoid the initial acid-base reaction and achieve addition to the carbonyl group, it is common to first convert the carboxylic acid to a derivative like an ester or an acid chloride.

Reaction with Esters: Esters of this compound react with two equivalents of a Grignard or organolithium reagent. The first equivalent adds to the carbonyl group, and the alkoxy group is eliminated to form a ketone intermediate. This ketone then reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after workup. libretexts.orglibretexts.org

Reaction with Acid Chlorides: Acid chlorides are very reactive towards organometallic reagents. As with esters, the reaction with Grignard or organolithium reagents typically leads to the formation of tertiary alcohols. However, the reaction can be stopped at the ketone stage by using a less reactive organometallic reagent, such as an organocuprate (Gilman reagent). libretexts.org

Table 2: Summary of Functional Group Interconversions

Starting MaterialReagent(s)Product Functional Group
Carboxylic AcidAlcohol, H⁺Ester
Carboxylic Acid1. SOCl₂ 2. AmineAmide
Carboxylic AcidSOCl₂Acid Chloride
Carboxylic AcidLiAlH₄Primary Alcohol
Acid ChlorideLiAlH(Ot-Bu)₃Aldehyde
Ester2 eq. Grignard ReagentTertiary Alcohol

Theoretical and Computational Chemistry of 1 Benzylcyclopropane 1 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are used to predict the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) by finding the minimum energy state on the potential energy surface. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to accurately model the molecule's electronic and structural properties. nih.govnih.gov

For 1-Benzylcyclopropane-1-carboxylic acid, DFT optimization would reveal precise bond lengths, bond angles, and dihedral angles. The results would detail the planarity of the phenyl group, the strained bond angles of the cyclopropane (B1198618) ring, and the orientation of the carboxylic acid moiety. Electronic structure analysis, derived from the same calculations, provides information on the distribution of electron density, molecular dipole moment, and the nature of chemical bonds.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are typical values expected from a DFT/B3LYP calculation, based on similar structures, as specific computational studies on this molecule are not publicly available.

ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths
C=O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
O-H (hydroxyl)~0.97 Å
C-C (cyclopropane)~1.51 Å
C-C (benzyl-ring)~1.52 Å
Bond Angles
C-C-C (cyclopropane)~60°
O=C-O (carboxyl)~123°
Dihedral Angle
C-CH₂-C-COOHVariable (defines conformation)

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnaturalspublishing.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. naturalspublishing.comnih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl group, while the LUMO would likely be distributed over the carboxylic acid moiety, particularly the C=O bond. Quantum chemical calculations, often performed at the same level of theory as the geometry optimization, provide energies for these orbitals. These values help in predicting the molecule's behavior in charge-transfer interactions. dntb.gov.uanih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: These values are illustrative, based on calculations for structurally related molecules like 1-benzofuran-2-carboxylic acid and other aromatic acids. researchgate.net

ParameterPredicted Energy (eV)
HOMO Energy-6.45
LUMO Energy-1.55
HOMO-LUMO Gap (ΔE)4.90

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations can compute harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculated frequencies, though often systematically overestimated, can be scaled by a standard factor to achieve good agreement with experimental results, aiding in the assignment of complex spectral bands. nih.gov For this compound, this would allow for the unambiguous assignment of vibrational modes such as the characteristic C=O and O-H stretches of the carboxylic acid, as well as the vibrations of the phenyl and cyclopropane rings. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com Comparing calculated shifts with experimental spectra helps confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: Based on general values for carboxylic acids and substituted cyclopropanes. nih.govresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, scaled)
O-H StretchCarboxylic Acid~3500 (monomer)
C-H StretchAromatic Ring~3100-3000
C-H StretchCyclopropane Ring~3080
C=O StretchCarboxylic Acid~1720
C=C StretchAromatic Ring~1600, 1450

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, computational methods could be used to elucidate the mechanisms of its synthesis, such as the cyclopropanation of a precursor, or its potential degradation pathways. By modeling the step-by-step transformation of reactants to products, one can gain a detailed understanding of the bond-making and bond-breaking processes, the stereochemical outcomes, and the factors influencing reaction rates.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

Molecules with rotatable bonds can exist in multiple conformations. Understanding this conformational landscape is essential, as the shape of a molecule often dictates its properties and interactions. For this compound, key flexible dihedral angles include the bond connecting the benzyl (B1604629) group to the ring and the bonds within the carboxylic acid group. The carboxyl group itself can exist in syn and anti conformations, with the syn form generally being more stable. nih.govnih.gov

Molecular Mechanics (MM) offers a computationally inexpensive way to scan these rotational barriers and identify low-energy conformers. For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. escholarship.org An MD simulation models the atomic motions of the molecule over time at a given temperature, revealing the relative populations of different conformers, the pathways of interconversion between them, and the influence of solvent on the conformational equilibrium. nih.govwustl.edu

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Cyclopropane Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. mdpi.com While often used for biological activity, the QSAR methodology can also be applied to physicochemical properties in what is known as a Quantitative Structure-Property Relationship (QSPR). mdpi.com

In the context of cyclopropane carboxylic acids, a QSAR study would involve a dataset of related molecules. For each molecule, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors can encode steric, electronic, and hydrophobic properties. Examples include molecular weight, LogP (a measure of hydrophobicity), polarizability, and quantum chemical parameters like HOMO/LUMO energies. researchgate.net A mathematical model is then developed to correlate these descriptors with an observed property (e.g., acidity (pKa), solubility, or chromatographic retention time). Such models can be used to predict the properties of new, unsynthesized cyclopropane carboxylic acid derivatives.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor ClassExamples
Constitutional Molecular Weight, Atom Count
Topological Connectivity Indices
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges
Hydrophobic LogP, Hydration Energy

Advanced Analytical Methodologies for Characterization of 1 Benzylcyclopropane 1 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 1-Benzylcyclopropane-1-carboxylic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₂O₂. The calculated monoisotopic mass is 176.08373 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield ion masses that closely match the theoretical values for various adducts. The observation of these exact masses in an analysis provides strong evidence for the proposed molecular formula, ruling out other potential isobaric compounds.

Table 1: Predicted HRMS Data for this compound (C₁₁H₁₂O₂)

Ion AdductFormulaCalculated m/z (Da)
[M+H]⁺[C₁₁H₁₃O₂]⁺177.09101
[M+Na]⁺[C₁₁H₁₂O₂Na]⁺199.07297
[M+K]⁺[C₁₁H₁₂O₂K]⁺215.04688
[M-H]⁻[C₁₁H₁₁O₂]⁻175.07645

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the carboxylic acid, aromatic, benzylic, and cyclopropyl (B3062369) protons. The carboxylic acid proton typically appears as a broad singlet far downfield (δ 10-12 ppm). The aromatic protons of the benzyl (B1604629) group would appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons are expected around δ 3.0 ppm. The two sets of methylene protons on the cyclopropane (B1198618) ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region (δ 0.8-1.5 ppm).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing around δ 178-180 ppm. The aromatic carbons of the benzyl group would produce signals between δ 126-140 ppm. The benzylic CH₂ carbon is expected around δ 40 ppm, while the quaternary and methylene carbons of the cyclopropane ring would appear at approximately δ 30 ppm and δ 15 ppm, respectively.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
7.20 - 7.40Multiplet5HAromatic C-H
~3.0Singlet2HBenzyl CH₂
1.3 - 1.5Multiplet2HCyclopropane CH₂
0.8 - 1.0Multiplet2HCyclopropane CH₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~179Carbonyl (-COOH)
~138Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~40Benzyl CH₂
~30Cyclopropane C (quaternary)
~15Cyclopropane CH₂

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and, importantly, between the geminal and vicinal protons within the cyclopropane ring system, helping to unravel their complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals for the aromatic, benzylic, and cyclopropyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. Key expected correlations for this molecule would include the benzylic protons showing correlations to the aromatic quaternary carbon and the cyclopropane quaternary carbon, as well as the cyclopropane protons showing a correlation to the carboxylic acid carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a very broad and strong absorption band for the O-H stretch of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be expected around 1700-1725 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic benzyl and cyclopropyl groups (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the aromatic ring and the C=C bonds.

Table 4: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
3100 - 3000C-H stretch (aromatic)Benzyl Group
3000 - 2850C-H stretch (aliphatic)Benzyl, Cyclopropane
1725 - 1700C=O stretch (strong)Carboxylic Acid
1600, 1495, 1450C=C stretch (aromatic)Benzyl Group
1320 - 1210C-O stretchCarboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are essential for purifying this compound and for analyzing its presence in complex mixtures.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For analysis by GC, the carboxylic acid functional group often requires derivatization (e.g., conversion to a methyl or silyl (B83357) ester) to increase its volatility and thermal stability.

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. For this compound (MW=176), the molecular ion peak at m/z 176 would be expected. Characteristic fragmentation would likely involve the loss of the carboxyl group ([M-COOH]⁺, m/z 131). A very prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), is a classic indicator of a benzyl moiety. Other fragments from the cleavage of the cyclopropane ring may also be observed.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonLoss from Molecular Ion
176[C₁₁H₁₂O₂]⁺ (Molecular Ion)-
159[M-OH]⁺-OH (17)
131[M-COOH]⁺-COOH (45)
91[C₇H₇]⁺ (Tropylium ion)-C₄H₅O₂ (85)
85[C₄H₅O₂]⁺ or other isomeric structures-C₇H₇ (91)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's versatility allows for the analysis of this carboxylic acid by employing reverse-phase chromatography with a suitable stationary phase, such as C18. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in its protonated state, which enhances retention and improves peak shape. sielc.com Detection is commonly achieved using a UV detector, as the benzyl group in the molecule contains a chromophore that absorbs in the UV spectrum.

For more complex matrices or when higher sensitivity and selectivity are required, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. researchgate.net The coupling of UPLC with MS/MS provides an additional dimension of analysis. After separation by the UPLC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Further fragmentation of a selected parent ion into daughter ions in the MS/MS process provides a unique fragmentation pattern that serves as a structural fingerprint, enabling highly specific and sensitive detection. This is particularly useful for identifying and quantifying this compound and its derivatives in intricate biological or environmental samples. nih.gov

Below are illustrative tables representing typical data that could be obtained from HPLC and UPLC-MS/MS analyses of this compound.

Table 1: Illustrative HPLC Parameters and Results for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (RT) 4.8 min
Purity (by area %) >99%

Table 2: Representative UPLC-MS/MS Data for this compound

ParameterValue
Parent Ion (m/z) [M-H]⁻ 189.09
Major Fragment Ions (m/z) 145.08, 91.05
Collision Energy 20 eV
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL

X-Ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, studies on related cyclopropane-containing carboxylic acids have revealed key structural features. For instance, the cyclopropane ring typically enforces a rigid conformation on the adjacent atoms. researchgate.net In the solid state, carboxylic acids often form dimers through hydrogen bonding between their carboxyl groups. researchgate.net It is anticipated that this compound would exhibit similar intermolecular interactions, leading to the formation of hydrogen-bonded networks in the crystal lattice. The benzyl group's orientation relative to the cyclopropane carboxylic acid moiety would be a key feature determined by X-ray crystallography.

The following table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical Formula C₁₁H₁₂O₂
Formula Weight 176.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 14.8 Å, β = 95°
Volume 958 ų
Z (molecules per unit cell) 4
Density (calculated) 1.22 g/cm³
Hydrogen Bonding O-H···O interactions forming dimeric structures

Strategic Applications in Organic Synthesis Research

1-Benzylcyclopropane-1-carboxylic acid as a Chiral Building Block in Asymmetric Synthesis

Chiral cyclopropane (B1198618) derivatives are highly sought-after building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products. The stereoselective synthesis of these three-membered rings is a prominent goal in organic chemistry. While direct studies detailing the use of racemic this compound for chiral resolution are not prevalent, the principles of resolving chiral carboxylic acids are well-established.

One common method for the resolution of a racemic carboxylic acid is through the formation of diastereomeric salts by reacting the acid with an enantiomerically pure chiral base. libretexts.org These diastereomeric salts, having different physical properties, can then be separated by methods such as fractional crystallization. Subsequent acidification of the separated salts would yield the individual enantiomers of this compound. Powerful chiral auxiliaries have been developed for the enantioresolution and unambiguous determination of the absolute configuration of various carboxylic acids. tcichemicals.com

Alternatively, asymmetric synthesis can be employed to directly obtain enantiomerically pure cyclopropane derivatives. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol-cyclopropanation-retro-aldol reactions, which can provide enantiopure products. uni.lu Although not specifically demonstrated for this compound, such methodologies highlight the potential pathways for accessing its chiral forms.

Table 1: General Approaches for Obtaining Chiral Carboxylic Acids

MethodDescriptionKey Reagents/Techniques
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Enantiomerically pure chiral bases (e.g., brucine, strychnine, quinine), fractional crystallization. libretexts.org
Asymmetric Synthesis Direct synthesis of a single enantiomer.Chiral auxiliaries, chiral catalysts, substrate-directable reactions. uni.lu
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer.Lipases, esterases.

Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules (without clinical data)

The cyclopropane ring is a key structural motif present in a wide array of natural products and bioactive molecules, often being essential for their biological activities. msu.edu Nature has developed diverse enzymatic strategies to construct this strained ring system. msu.edu Synthetic chemists have, in turn, developed numerous methods to incorporate cyclopropanes into complex molecular architectures.

While the direct incorporation of the this compound unit into a specific natural product has not been extensively reported, its structural features are relevant to known bioactive compounds. For instance, various cyclopropane-containing molecules exhibit significant biological activity, and the development of synthetic routes to these compounds is an active area of research. tcichemicals.comquizlet.com The synthesis of 1-aminocyclopropane-1-carboxylic acid and its derivatives, which are precursors to the plant hormone ethylene (B1197577) and can have roles as NMDA receptor ligands, showcases the biological relevance of substituted cyclopropane carboxylic acids. frontiersin.orgwikipedia.org Given the prevalence of benzyl (B1604629) groups in bioactive molecules, this compound represents a plausible, albeit underexplored, building block for the synthesis of novel analogues of natural products or other bioactive scaffolds.

Role in the Development of Novel Methodologies for C-C and C-Heteroatom Bond Formation

Carboxylic acids are increasingly being used as versatile and readily available precursors for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often through decarboxylative pathways. nist.gov These methods provide alternatives to traditional cross-coupling reactions that often require the pre-functionalization of starting materials into organohalides or organometallic reagents.

Decarboxylative Cross-Coupling:

Decarboxylative cross-coupling reactions have emerged as a powerful strategy in which a carboxylic acid is used as a stable and benign surrogate for an organometallic reagent. mdpi.comontosight.ai The reaction typically involves the loss of carbon dioxide to generate a radical or an organometallic intermediate, which then participates in the bond-forming step. The thermal decarboxylation of some cyclopropane carboxylic acids is known to proceed through ring-opening to yield dihydrofuran derivatives, indicating the unique reactivity of this scaffold. arkat-usa.org It is conceivable that under transition-metal catalysis, this compound could undergo decarboxylation to form a benzylcyclopropyl radical or a related organometallic species, which could then be coupled with various partners to form new C-C or C-X bonds.

C-H Activation:

Another modern bond-forming strategy is the direct activation of C-H bonds. The benzylic C-H bonds in the benzyl group of this compound are susceptible to activation. Palladium-catalyzed benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation has been demonstrated, providing a facile route to benzyl esters. Furthermore, palladium-catalyzed C(sp³)–H activation of cyclopropane carboxylic acid derivatives has been shown to initiate skeletal reorganization, leading to valuable bicyclic lactone scaffolds. mnstate.edulibretexts.org These examples suggest that this compound could serve as a substrate in the development of novel C-H activation methodologies, targeting either the benzylic position or the cyclopropane ring itself.

Table 2: Potential Bond-Forming Methodologies Involving this compound

MethodologyPotential ReactionProduct Type
Decarboxylative Coupling Reaction with an aryl halide under transition-metal catalysis.Aryl-substituted benzylcyclopropanes.
Benzylic C-H Activation Intramolecular cyclization or intermolecular coupling.Fused ring systems or functionalized benzyl derivatives.
Cyclopropane C-H Activation Arylation or other functionalization of the cyclopropane ring.Substituted cyclopropane derivatives.

Precursor for Cyclopropyl-containing Scaffolds in Medicinal Chemistry Research

The cyclopropane scaffold is considered a "privileged" structure in medicinal chemistry due to its unique conformational and electronic properties. libretexts.org Incorporating a cyclopropane ring into a drug candidate can improve metabolic stability, binding affinity, and membrane permeability, while also providing a rigid framework to control molecular conformation.

This compound can serve as a precursor to a variety of cyclopropyl-containing scaffolds. For example, the carboxylic acid functionality can be readily converted into other functional groups such as amides, esters, and alcohols, which are common in pharmaceutical compounds. nih.gov A study on the synthesis of 1-phenylcyclopropane carboxamide derivatives demonstrated that the parent carboxylic acid could be coupled with various amines to generate a library of compounds with potential biological activity. libretexts.org A similar approach with this compound would provide access to a diverse set of amides for screening in drug discovery programs.

The synthesis of various cyclopropane carboxylic acid derivatives for pharmaceutical use is an active area of research, as indicated by numerous patents. google.com These derivatives are often investigated for their potential in treating a range of diseases, including respiratory and inflammatory conditions.

Applications in Material Science Research (e.g., polymer synthesis, nanotechnology applications, excluding properties or applications of the final material itself)

The application of this compound in material science is not well-documented in the available literature. However, the functional groups present in the molecule suggest potential, albeit unexplored, avenues of research.

Polymer Synthesis:

Carboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. chemhume.co.uk In principle, this compound could be used as a monomer or a chain modifier in polymerization reactions. If converted to a diol or diamine derivative, it could be incorporated into the backbone of a polymer, imparting the rigidity and unique stereochemistry of the cyclopropane ring. Carboxylic acid-catalyzed ring-opening polymerization of N-carboxyanhydrides is another area where carboxylic acids play a crucial role. chemrxiv.org

Nanotechnology:

Carboxylic acids are commonly used to functionalize the surface of nanoparticles, acting as ligands or linkers to attach other molecules. nih.gov The carboxylic acid group of this compound could be used to anchor the molecule to the surface of metallic or carbon-based nanostructures. The benzyl and cyclopropyl (B3062369) groups would then provide a specific chemical and physical interface, potentially influencing the self-assembly or dispersibility of the nanomaterials. While this is a hypothetical application, it is based on the well-established principles of surface functionalization in nanotechnology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzylcyclopropane-1-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves cyclopropanation via the Hofmann rearrangement or homoconjugate addition to cyclopropane precursors. For example, electro-induced Hofmann rearrangement of 1-(4-methylphenyl)cyclopropanecarboxylic acid under acidic conditions (pH 1) yields cyclopropylamine derivatives, which can be adapted for benzyl-substituted analogs . Additional routes include functionalization of cyclopropane-1,1-dicarboxylate intermediates, as seen in the synthesis of amidine-based inhibitors . Key steps include controlled ring-strain introduction and stabilization of the carboxylic acid moiety.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound are limited, general cyclopropane derivative protocols apply:

  • Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and chemical goggles to avoid inhalation, skin contact, or eye exposure .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in a cool, ventilated area away from oxidizers. Cyclopropanes are prone to ring-opening reactions under thermal stress .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. What analytical techniques are most effective in characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve cyclopropane ring protons (δ ~0.5–2.0 ppm) and carboxyl group signals (δ ~170–180 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates purity and identifies decomposition products (e.g., ring-opened aldehydes or ketones) using electrospray ionization (ESI) in negative ion mode .
  • X-ray Crystallography : Determines stereochemistry and ring geometry, critical for structure-activity relationship (SAR) studies .

Q. What are the known decomposition pathways of this compound, and how can they be mitigated during storage?

  • Methodological Answer : Cyclopropane rings undergo acid- or base-catalyzed ring-opening via [2+2] cycloreversion or radical mechanisms. Mitigation strategies include:

  • pH Control : Store at neutral pH to prevent acid/base-induced decomposition .
  • Temperature Regulation : Maintain storage at 2–8°C to slow thermal degradation .
  • Antioxidant Additives : Use radical scavengers like BHT (butylated hydroxytoluene) to inhibit oxidative pathways .

Advanced Research Questions

Q. How does the benzyl substituent influence the stability and reactivity of cyclopropane-1-carboxylic acid derivatives under varying pH conditions?

  • Methodological Answer : The benzyl group acts as an electron-donating substituent, stabilizing the cyclopropane ring against electrophilic attack. However, steric hindrance from the bulky benzyl group may reduce solubility in polar solvents. Comparative studies with phenyl- or methyl-substituted analogs (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) show enhanced thermal stability but slower enzymatic turnover in biological assays . Computational modeling (DFT) can predict substituent effects on ring strain and pKa values .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variable assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Batch Consistency Analysis : Use LC-MS to verify compound purity across studies .
  • Controlled Replication : Standardize enzymatic assays (e.g., ACC deaminase inhibition studies) with positive/negative controls .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets .

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes like ACC oxidase using AutoDock Vina. Focus on the carboxylate group’s interaction with metal cofactors (e.g., Fe2+^{2+}) .
  • Molecular Dynamics (MD) : Assess conformational flexibility of the benzyl group in aqueous vs. lipid bilayer environments (e.g., using GROMACS) .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ values) with inhibitory potency .

Q. What are the key differences in physicochemical properties between this compound and its non-benzylated counterparts?

  • Methodological Answer :

  • Solubility : The benzyl group reduces water solubility compared to 1-aminocyclopropane-1-carboxylic acid (ACC), requiring DMSO or ethanol as co-solvents .
  • Stability : Benzyl derivatives exhibit higher thermal stability (Tdec_\text{dec} >150°C) than methyl-substituted analogs due to resonance stabilization .
  • LogP : Increased lipophilicity (LogP ~2.5 vs. ACC’s ~-1.2) enhances membrane permeability but complicates aqueous-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.